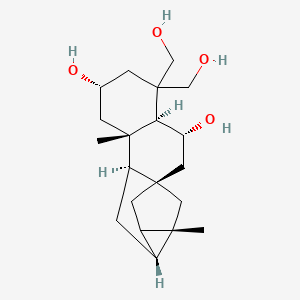
Trachyloban-2B,6B,18,19-tetraol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trachyloban-2B,6B,18,19-tetraol is a diterpenoid compound with the molecular formula C20H32O4 It is a member of the trachylobane family, which is known for its unique structural features and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trachyloban-2B,6B,18,19-tetraol typically involves a multi-step process. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves the enantioselective and scalable synthesis of ent-trachylobanes. For example, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to selectively convert the synthesized ent-trachylobanes into higher functionalized derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic routes mentioned above suggests that industrial production could be feasible with further optimization and development.
Analyse Chemischer Reaktionen
Types of Reactions
Trachyloban-2B,6B,18,19-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the synthesis and functionalization of this compound include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. For example, the C-11 oxidized ent-trachylobane and the C-3 oxidized derivative are notable products obtained through selective C-H oxidation .
Wissenschaftliche Forschungsanwendungen
Trachyloban-2B,6B,18,19-tetraol has several scientific research applications:
Wirkmechanismus
The mechanism of action of Trachyloban-2B,6B,18,19-tetraol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. For example, it has been shown to exhibit weak binding activity to the antiapoptotic protein Bcl-xL . This interaction can influence cellular processes such as apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ent-Trachylobane: A stereoisomer of Trachyloban-2B,6B,18,19-tetraol with similar structural features.
ent-Kaurane: Another diterpenoid with a similar carbon framework but different functional groups.
ent-Atisane: A diterpenoid with structural similarities to this compound.
Uniqueness
This compound is unique due to its specific functionalization pattern and the presence of multiple hydroxyl groups. This makes it a valuable compound for studying selective oxidation and reduction reactions, as well as for exploring its potential biological activities .
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(1S,3R,4S,7S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-3,7-diol |
InChI |
InChI=1S/C20H32O4/c1-17-4-11(23)5-20(9-21,10-22)16(17)14(24)7-19-6-13-12(3-15(17)19)18(13,2)8-19/h11-16,21-24H,3-10H2,1-2H3/t11-,12+,13?,14+,15-,16-,17-,18+,19+/m0/s1 |
InChI-Schlüssel |
YPPPTXCDCPVIBS-NJLZRGSMSA-N |
Isomerische SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO)O |
Kanonische SMILES |
CC12CC(CC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


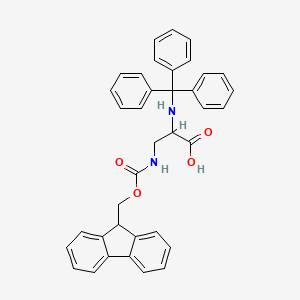
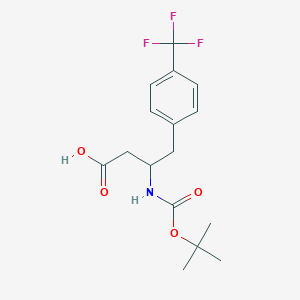
![2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13396471.png)
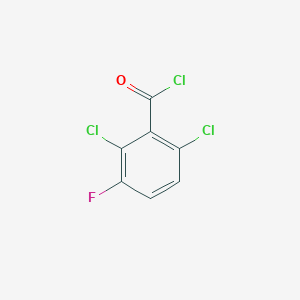
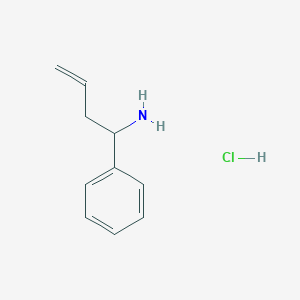
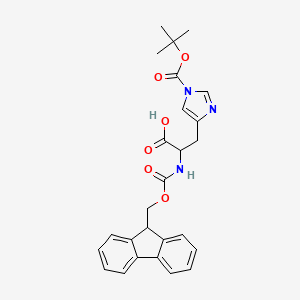
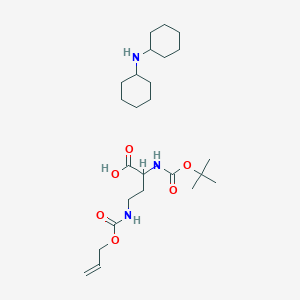
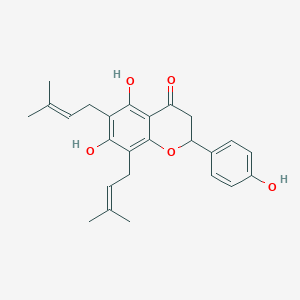
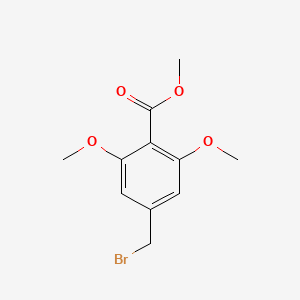

![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)
![5-(3-Hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B13396526.png)
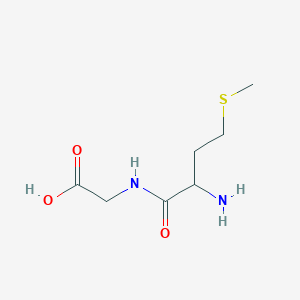
![Sodium;4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate](/img/structure/B13396535.png)
